![molecular formula C18H24ClN3O2 B14795705 3-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride](/img/structure/B14795705.png)
3-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of irdabisant hydrochloride involves multiple steps, starting with the preparation of the core pyridazinone structure. The synthetic route typically includes the following steps:
Formation of the pyridazinone core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyridazinone ring.
Substitution reactions: Various substitution reactions are carried out to introduce the desired functional groups onto the pyridazinone core.
Final purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain irdabisant hydrochloride in its pure form.
Análisis De Reacciones Químicas
Irdabisant hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Various substitution reactions can be carried out to introduce different substituents onto the pyridazinone core. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. .
Aplicaciones Científicas De Investigación
Irdabisant hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the histamine H3 receptor and its role in various physiological processes.
Biology: The compound is used in biological studies to investigate its effects on cognition and wakefulness.
Medicine: Irdabisant hydrochloride is being explored as a potential therapeutic agent for cognitive and attentional disorders, schizophrenia, and other neurological conditions.
Mecanismo De Acción
Irdabisant hydrochloride exerts its effects by antagonizing and acting as an inverse agonist at the histamine H3 receptor. This receptor is involved in the regulation of neurotransmitter release in the central nervous system. By blocking the H3 receptor, irdabisant hydrochloride enhances the release of neurotransmitters such as histamine, acetylcholine, and norepinephrine, leading to improved cognitive function and wakefulness .
Comparación Con Compuestos Similares
Irdabisant hydrochloride is unique compared to other histamine H3 receptor antagonists/inverse agonists due to its high selectivity and potency. Similar compounds include:
ABT-239: Another potent histamine H3 receptor antagonist with cognition-enhancing properties.
Pitolisant: A histamine H3 receptor antagonist/inverse agonist used for the treatment of narcolepsy.
Thioperamide: A histamine H3 receptor antagonist used in research to study the role of the H3 receptor
Irdabisant hydrochloride stands out due to its ability to penetrate the blood-brain barrier and its potential therapeutic applications in cognitive and attentional disorders.
Propiedades
Fórmula molecular |
C18H24ClN3O2 |
|---|---|
Peso molecular |
349.9 g/mol |
Nombre IUPAC |
3-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride |
InChI |
InChI=1S/C18H23N3O2.ClH/c1-14-4-2-11-21(14)12-3-13-23-16-7-5-15(6-8-16)17-9-10-18(22)20-19-17;/h5-10,14H,2-4,11-13H2,1H3,(H,20,22);1H |
Clave InChI |
WJUJICMNSMPLLG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


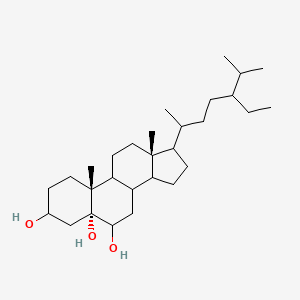
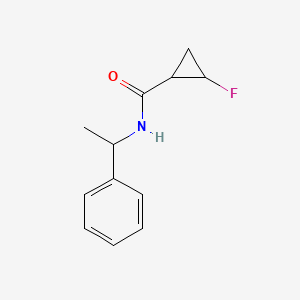
![2-methyl-N-[4-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B14795638.png)
![2-[(7aS)-4-[[4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14795646.png)
![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4,5]decane-3-carboxaldehyde](/img/structure/B14795655.png)
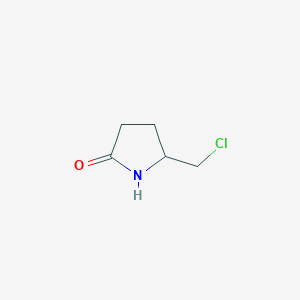
phosphinyl]acetate]](/img/structure/B14795661.png)
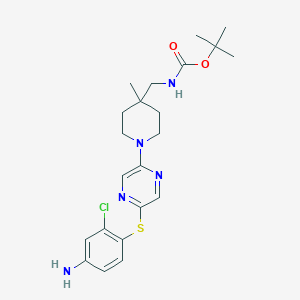
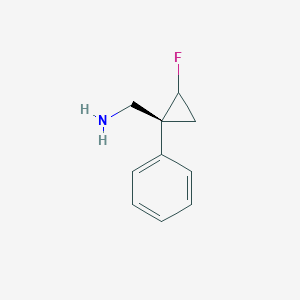


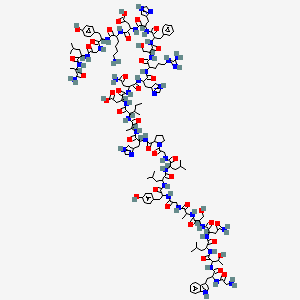
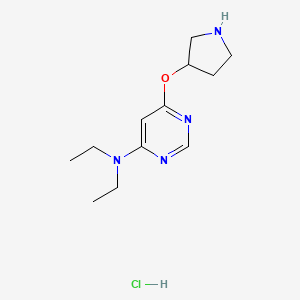
![6-Methoxy-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14795736.png)
